Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-
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Overview
Description
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- is an organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, an acetylamino group, and a diazenyl group attached to a 2,4-diaminophenyl moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- typically involves a multi-step process. The initial step often includes the nitration of benzenesulfonic acid to introduce a nitro group. This is followed by the reduction of the nitro group to form an amino group. The amino group is then acetylated to form the acetylamino derivative. Finally, the diazenyl group is introduced through a diazotization reaction, where the amino group is converted to a diazonium salt, which is then coupled with a 2,4-diaminophenyl compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amino group.
Substitution: The sulfonic acid group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
- Sodium 4-{(Z)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
- 3-Nitro-benzenesulfonic acid 4-acetylamino-phenyl ester
Uniqueness
Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]- is unique due to the presence of both acetylamino and diazenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
681462-60-2 |
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Molecular Formula |
C14H15N5O4S |
Molecular Weight |
349.37 g/mol |
IUPAC Name |
3-acetamido-5-[(2,4-diaminophenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N5O4S/c1-8(20)17-10-5-11(7-12(6-10)24(21,22)23)18-19-14-3-2-9(15)4-13(14)16/h2-7H,15-16H2,1H3,(H,17,20)(H,21,22,23) |
InChI Key |
VEXXCIOSFSLTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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